molecular formula C16H14N2O3 B1667341 2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester CAS No. 96335-59-0

2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester

Cat. No. B1667341
CAS RN: 96335-59-0
M. Wt: 282.29 g/mol
InChI Key: GKRYSUZXCCOHLM-UHFFFAOYSA-N
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Description

BNC-1 is a novel modulator of amyloid pathology. BNC-1 significantly decreases amyloid burden and improves markers of synaptic integrity in well-established mouse models of amyloid deposition by promoting phosphorylation and activation of Elk-1.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound has been explored for its cytotoxic activity against various cancer cell lines. A study by Deady et al. (2005) found that derivatives of this compound exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds having IC50 values below 10 nM. Additionally, these compounds demonstrated curative effects against colon-38 tumors in mice at certain dosages (Deady et al., 2005).

Supramolecular Network in Organic Acid–Base Salts

Jin et al. (2011) investigated the noncovalent weak interactions of a similar organic base with carboxylic acid derivatives, which increased understanding of the binding interactions between these compounds. This study highlighted the role of this class of compounds in forming supramolecular networks, which are crucial for numerous chemical processes (Jin et al., 2011).

Application in Organic Synthesis

The compound and its derivatives have been used in various organic synthesis processes. Shiina et al. (2004) described the use of similar compounds in the synthesis of carboxylic esters and lactones, highlighting their utility as reagents in organic chemistry (Shiina et al., 2004).

Pharmacological Potential

Research by Perillo et al. (2009) synthesized derivatives of a similar compound, which displayed potential pharmacological activities. This study emphasized the importance of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Perillo et al., 2009).

properties

CAS RN

96335-59-0

Product Name

2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-oxo-6H-benzo[c][2,7]naphthyridine-1-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-8-12-14(13(9(2)17-8)16(20)21-3)10-6-4-5-7-11(10)18-15(12)19/h4-7H,1-3H3,(H,18,19)

InChI Key

GKRYSUZXCCOHLM-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3NC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BNC-1;  BNC 1;  BNC1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester
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2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester
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2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester
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2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester
Reactant of Route 6
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2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester

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